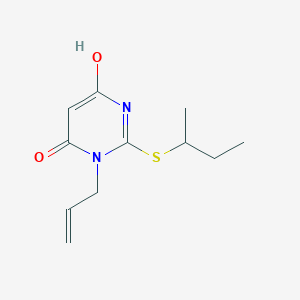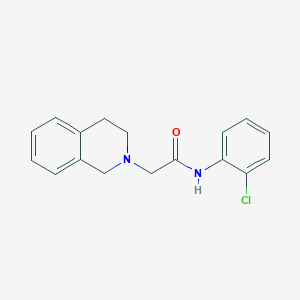
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a potential candidate for the development of novel anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in aqueous solvents, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the field of 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone research. One possible direction is to investigate the potential of this compound in combination therapy with other anticancer and anti-inflammatory drugs. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of novel formulations and delivery systems can be explored to improve the solubility and bioavailability of this compound.
Métodos De Síntesis
The synthesis of 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-sec-butylthio-3,4-dihydropyrimidin-1(2H)-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antitumor activity against various cancer cell lines such as A549, HeLa, and MCF-7. Additionally, this compound has been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-6-13-10(15)7-9(14)12-11(13)16-8(3)5-2/h4,7-8,14H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWJCBEIHFRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
![7-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076382.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-pyridinylmethyl)prolinamide](/img/structure/B6076401.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076407.png)
![3-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B6076411.png)
![2-(3-methoxyphenyl)-1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperidine](/img/structure/B6076416.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6076417.png)
![7-bromo-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6076422.png)
![1-(4-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6076435.png)
![4-(2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6076442.png)